4-Methoxyazepane hydrochloride

描述

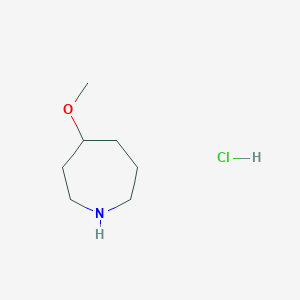

4-Methoxyazepane hydrochloride is a heterocyclic organic compound that belongs to the class of azepanes. It is characterized by a seven-membered ring containing one nitrogen atom and a methoxy group attached to the fourth carbon. This compound is typically found as a white crystalline powder that is soluble in water and has a molecular weight of 191.7 g/mol. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-methoxyazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGHAOUGNODJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-34-5 | |

| Record name | 4-methoxyazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyazepane hydrochloride involves several steps. One common method includes the reaction of 4-methoxybutylamine with a suitable cyclizing agent under controlled conditions to form the azepane ring. The reaction is typically carried out in the presence of a solvent such as methanol or ethanol, and the temperature is maintained between 50-100°C to ensure proper cyclization. After the formation of the azepane ring, the compound is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to ensure maximum efficiency. The final product is then purified using techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions

4-Methoxyazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrogen atom in the azepane ring can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.

Major Products Formed

Oxidation: 4-Methoxyazepane-4-carboxylic acid

Reduction: 4-Methoxyazepane-4-amine

Substitution: 4-Chloroazepane hydrochloride

科学研究应用

4-Methoxyazepane hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

作用机制

The mechanism of action of 4-Methoxyazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to potential therapeutic effects. It may also inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .

相似化合物的比较

Similar Compounds

4-Methoxyamphetamine: A seratogenic drug of the amphetamine class, known for its potent and selective serotonin-releasing properties.

4-Methoxyphenyl hydrazine hydrochloride: Used in the synthesis of various hydrazone derivatives with potential biological activities.

Uniqueness

4-Methoxyazepane hydrochloride stands out due to its unique seven-membered azepane ring structure, which imparts distinct chemical and biological properties.

生物活性

4-Methoxyazepane hydrochloride is a compound of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound features a seven-membered azepane ring structure, which contributes to its unique chemical reactivity and biological interactions. The compound's structure allows it to function as a ligand, interacting with various molecular targets such as enzymes and receptors. This interaction can modulate biological pathways, leading to diverse pharmacological effects.

The mechanism of action for this compound involves:

- Enzyme Modulation : The compound has been shown to inhibit or activate specific enzymes, particularly biotin-dependent carboxylases that play crucial roles in metabolic processes.

- Cellular Signaling : It influences cellular metabolism and gene expression by modulating key metabolic enzymes, such as acetyl-CoA carboxylase, which is vital for fatty acid biosynthesis.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against pathogens such as Mycobacterium tuberculosis, indicating potential for drug development against resistant strains .

- Antiviral Properties : Ongoing research is exploring its effectiveness against various viral pathogens, particularly in the context of emerging viral diseases .

- Anticancer Potential : Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy .

Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against M. tuberculosis | |

| Antiviral | Potential activity against viral pathogens | |

| Anticancer | Induces apoptosis in hypopharyngeal tumor cells |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure Type | Notable Activities |

|---|---|---|

| Methyl piperidine-4-carboxylate | Six-membered ring | Similar enzyme modulation |

| Azepane-4-carboxylic acid | Seven-membered ring | Basic structural comparison |

| Hexahydroazepine | Fully saturated | Different pharmacological profiles |

This comparison highlights the distinct chemical properties of 4-methoxyazepane due to its seven-membered ring structure.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit biotin-dependent carboxylases essential for metabolic processes, suggesting therapeutic implications in metabolic disorders .

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing non-fused N-aryl azepane derivatives. These derivatives have shown promising biological activities in preliminary tests .

- Antitubercular Activity : A study identified several derivatives with significant antitubercular activity against both wild-type and mono-resistant strains of M. tuberculosis, emphasizing the potential for developing new antitubercular drugs .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methoxyazepane hydrochloride with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves ring-closing reactions of precursor amines with methoxy-containing substrates. Optimization includes using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity and reduce side reactions. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol gradients) ensures >95% purity. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 9:1 chloroform:methanol) and validating purity via HPLC (C18 column, UV detection at 254 nm) is critical .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Methodological Answer : Key techniques include:

- NMR (¹H/¹³C, DEPT-135) to confirm methoxy (-OCH₃) and azepane ring signals (δ 3.3–3.5 ppm for methoxy protons; δ 2.5–3.0 ppm for cyclic amine protons).

- Mass Spectrometry (ESI-MS) to validate molecular weight ([M+H]⁺ expected at m/z ~163.2).

- Thermal Analysis (DSC/TGA) to assess decomposition points (>200°C indicates thermal stability for storage).

- Solubility Profiling in PBS, DMSO, and ethanol to guide formulation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (impervious materials recommended in ).

- Ventilation : Use fume hoods for powder handling to avoid inhalation (OSHA HCS 2012 standards in ).

- Spill Management : Collect solids mechanically (avoid sweeping to prevent dust), neutralize residues with 5% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers validate the pharmacological target specificity of this compound in neurological studies?

- Methodological Answer :

- In vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligands) to measure affinity for serotonin/dopamine receptors. Compare IC₅₀ values against off-target receptors (e.g., GPCRs) to assess selectivity.

- CRISPR/Cas9 Knockout Models : Validate target engagement by observing loss of efficacy in receptor-deficient cell lines.

- Computational Docking : Predict binding modes using Schrödinger Suite or AutoDock to refine SAR hypotheses .

Q. What strategies resolve contradictions in spectral data or bioactivity results for this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility in the azepane ring.

- Isotopic Labeling : Track metabolic degradation pathways using ¹⁴C-labeled analogs to distinguish parent compound effects from metabolites.

- Dose-Response Reproducibility : Validate bioactivity in ≥3 independent assays (e.g., patch-clamp electrophysiology for ion channel targets) .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC-UV/MS : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to separate peaks from matrix interferents (LOD ≤0.1 µg/mL).

- Validation Parameters : Assess linearity (R² >0.99), precision (RSD <5%), and recovery (>90%) per ICH Q2(R1) guidelines.

- For Biological Samples : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma/tissue homogenates .

Q. What experimental designs address solubility challenges for this compound in aqueous formulations?

- Methodological Answer :

- Co-Solvent Systems : Test PEG-400, propylene glycol, or cyclodextrins (e.g., HP-β-CD) to enhance solubility while maintaining stability (pH 4–6 preferred).

- Nanosuspensions : Use antisolvent precipitation with poloxamers to achieve particle sizes <500 nm (confirmed via DLS).

- Accelerated Stability Studies : Monitor aggregation/precipitation at 25°C/60% RH and 40°C/75% RH over 4 weeks .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1N HCl/NaOH (2–8 hours at 60°C) and analyze degradation products via LC-MS.

- Long-Term Stability : Store lyophilized powder at -20°C in amber vials with desiccants; aqueous solutions require buffering (pH 5–6) and antioxidants (e.g., 0.01% BHT) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。